molecular formula C15H22BNO3 B1422142 N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1036761-96-2

N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1422142
CAS No.: 1036761-96-2
M. Wt: 275.15 g/mol
InChI Key: LWIZOGWOSMFUEW-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic acid derivative with a complex molecular structure

Properties

IUPAC Name

N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIZOGWOSMFUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682288
Record name N-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036761-96-2
Record name N-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:

  • Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with phenylboronic acid under specific conditions to form the boronic acid derivative.

  • Amidation Reaction: The boronic acid derivative is then subjected to an amidation reaction with methylamine to introduce the N-methylacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives with altered functional groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls.

Biology: In biological research, the compound can be used as a probe or inhibitor in enzyme studies. Its ability to bind to specific biological targets makes it valuable in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in the development of new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism by which N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

  • N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness: N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties compared to similar compounds.

Biological Activity

N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 275.15 g/mol
  • CAS Number : 1036761-96-2

This compound exhibits biological activity primarily through its interaction with specific biological targets. The boron atom in the dioxaborolane moiety is critical for its reactivity and potential interactions with biomolecules.

Anticancer Activity

Research indicates that compounds with similar structures demonstrate significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various studies:

  • IC50 Values : Similar compounds have demonstrated IC50 values ranging from 0.9 μM to 14.7 μM against HepG2 and MCF-7 cell lines respectively . Such data suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Study on Antiviral Activity

A recent study highlighted the antiviral potential of a structurally similar compound:

  • Viral Load Reduction : The compound demonstrated a significant reduction in viral load in infected mice models. This was assessed through pharmacodynamic readouts showing over a 2-log reduction in viral replication .

Safety Profile Evaluation

In vivo studies assessing safety profiles indicated that related compounds exhibited favorable outcomes:

  • Toxicity Studies : A subacute toxicity study revealed no significant adverse effects at doses up to 40 mg/kg in healthy mice . This suggests a promising safety profile for further development.

Data Table of Biological Activities

Activity TypeObserved EffectIC50 Value (μM)Reference
Anticancer (MDA-MB-231)Cell Proliferation Inhibition0.126
Cytotoxicity (HepG2)Cytotoxic Activity0.9
Cytotoxicity (MCF-7)Cytotoxic Activity14.7
AntiviralViral Load ReductionN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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